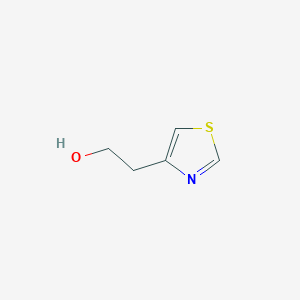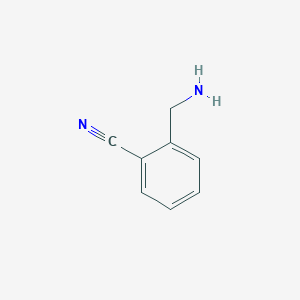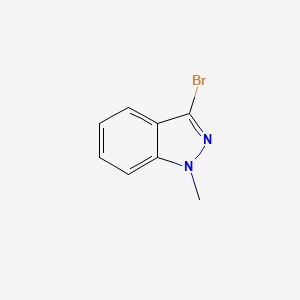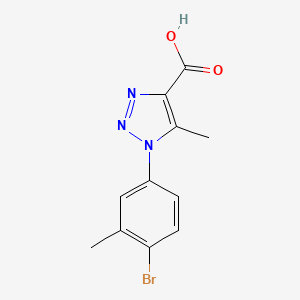
2-(1,3-Thiazol-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(1,3-Thiazol-4-yl)ethan-1-ol is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The papers provided focus on various thiazole derivatives with different substituents and their synthesis, characterization, and potential biological activities.
Synthesis Analysis
The synthesis of thiazole derivatives is a topic of interest in the field of organic chemistry. In the papers provided, different methods of synthesizing thiazole derivatives are described. For instance, one study reports the synthesis of a benzo[d]thiazole derivative using FT-IR, NMR, and UV-Vis spectroscopies, along with TG/DTA thermal analysis and single-crystal X-ray diffraction methods . Another paper details the synthesis of a thiazolidine derivative characterized by NMR, IR, mass spectral studies, and confirmed by single crystal X-ray diffraction . Additionally, novel 2-(4-(aryl)thiazol-2-yl) derivatives were synthesized and confirmed by IR, 1H-NMR, 13C-NMR, and elemental analyses . These studies highlight the diverse synthetic routes and characterization techniques used in the development of thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for understanding their chemical behavior and potential biological activity. X-ray diffraction methods are commonly used to determine the crystal structure of these compounds, providing insights into their molecular geometry . Density functional theory (DFT) calculations are also employed to optimize the structure and predict vibrational modes, chemical shifts, and electronic properties . The crystal structure of one derivative revealed a "pincer" conformation of the thiazolidine rings, with phenylimino substituents extending outwards, forming a layer structure in the crystal through hydrogen bonds .
Chemical Reactions Analysis
The reactivity of thiazole derivatives can be influenced by the nature of their substituents and the overall molecular structure. Frontier orbital analysis can predict the sensitivity of these compounds to nucleophilic or electrophilic attacks . For example, the study of the thiazolidine derivative suggested a higher sensitivity to nucleophilic attacks . The chemical reactions involved in the synthesis of these derivatives often involve the formation of Schiff bases and the use of eco-friendly solvents, as seen in the synthesis of new derivatives of thiazole-based Schiff bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are determined by their molecular structure and can be studied using various spectroscopic and analytical techniques. The thermal stability of these compounds can be assessed using TG/DTA thermograms . NMR and IR spectroscopy provide information on the chemical environment of atoms within the molecule and the functional groups present . The solubility, melting points, and other physical properties are influenced by the molecular structure and the nature of the substituents.
科学的研究の応用
Chemical Properties and Synthesis
Thiazole derivatives, including 2-(1,3-Thiazol-4-yl)ethan-1-ol, are known for their diverse chemical properties and synthesis pathways. These compounds are integral in the development of new chemical entities with potential biological activities. The synthesis of thiazole and its derivatives has been extensively studied, providing valuable insights into the structural theory of chemical compounds and advancing green chemistry methodologies (Santos, Jones Junior, & Silva, 2018). Additionally, the exploration of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, has expanded our understanding of their chemical and biological properties, facilitating the development of compounds with diverse activities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Biological Activities and Applications
Thiazole derivatives exhibit a wide range of biological activities, making them subjects of interest in drug discovery and development. Their structural diversity allows for the creation of novel molecules with potential therapeutic applications. Research on thiazole-based compounds has shown promising results in areas such as antimicrobial, anti-inflammatory, and anticancer activities. For instance, novel thiazole derivatives have been reviewed for their occurrence in various environmental samples and their potential risks, highlighting the need for further research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020). Similarly, benzofused thiazole analogues have shown significant antioxidant and anti-inflammatory activities, underscoring their potential as lead molecules in the design of therapeutic agents (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).
Environmental and Material Science Applications
Beyond biological applications, thiazole derivatives are also explored in environmental and material sciences. For instance, the characterization of flavors in plants using gas chromatography has identified compounds with mushroom-like flavors, where thiazole structures play a crucial role (Maggi, Papa, & Vittori, 2012). Moreover, the development of optoelectronic materials has benefited from the structural features of thiazole derivatives, contributing to advancements in electronic devices and luminescent elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety And Hazards
特性
IUPAC Name |
2-(1,3-thiazol-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c7-2-1-5-3-8-4-6-5/h3-4,7H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGHXTOEFVTKBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Thiazol-4-yl)ethan-1-ol | |
CAS RN |
180207-28-7 |
Source


|
| Record name | 2-(1,3-thiazol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)




![5-Azaspiro[2.5]octane](/img/structure/B1289260.png)




